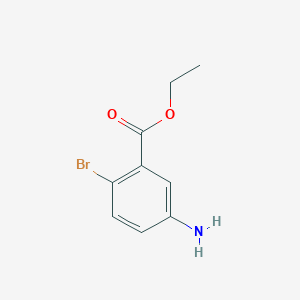

Ethyl 5-Amino-2-bromobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-amino-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZORCINMBZQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261600 | |

| Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208176-32-3 | |

| Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208176-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-amino-2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 5 Amino 2 Bromobenzoate and Its Analogues

Direct Esterification and Selective Amination Approaches to Ethyl 5-Amino-2-bromobenzoate

The synthesis of this compound can be approached through direct esterification of the corresponding carboxylic acid or by introducing the amino group at a later stage. One common method involves the esterification of 5-Amino-2-bromobenzoic acid with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid. This reaction is typically carried out under reflux conditions.

Alternatively, a multi-step process can be employed where the amino group is introduced after the esterification. This often involves the nitration of a suitable precursor, followed by reduction of the nitro group to an amine. For instance, a synthetic pathway could start with the bromination of a benzoic acid derivative, followed by esterification, and then a nitration-reduction sequence to install the amino group at the 5-position.

Selective amination of a pre-existing aromatic scaffold is another viable, though less common, route. This can be challenging due to the need for precise control over the reaction conditions to achieve the desired regioselectivity.

Synthesis from Key Precursors

The synthesis of this compound frequently relies on the derivatization of key precursors, most notably 2-Amino-5-bromobenzoic acid.

Derivatization of 2-Amino-5-bromobenzoic Acid

The most direct route to this compound is the esterification of 2-Amino-5-bromobenzoic acid. This precursor is typically synthesized by the bromination of 2-aminobenzoic acid (anthranilic acid). chemicalbook.comchemicalbook.com The bromination is often carried out using bromine in glacial acetic acid. chemicalbook.comchemicalbook.com The resulting 2-Amino-5-bromobenzoic acid can then be esterified with ethanol using an acid catalyst to yield the final product. A procedure for the synthesis of 2-Amino-5-bromobenzyl alcohol from 2-Amino-5-bromobenzoic acid using lithium aluminum hydride has been reported, which could potentially be adapted for the synthesis of the ethyl ester. orgsyn.org

| Precursor | Reagents | Conditions | Product |

| 2-Aminobenzoic acid | Bromine, Glacial Acetic Acid | 15 °C | 2-Amino-5-bromobenzoic acid chemicalbook.comchemicalbook.com |

| 2-Amino-5-bromobenzoic acid | Ethanol, Sulfuric Acid | Reflux | This compound |

Routes from Other Halogenated Aromatic Scaffolds

This compound can also be synthesized from other halogenated aromatic compounds. For example, a process for preparing 5-bromo-2-chloro-benzoic acid involves the diazotization and subsequent chlorination of ethyl 5-bromo-2-amino-benzoate. google.com This highlights the possibility of interconverting different halogenated analogs. Another approach could involve the bromination of ethyl 5-aminobenzoate using a brominating agent like N-bromosuccinimide (NBS) in an inert solvent.

Catalytic Systems and Reagents for Enhanced Synthesis

The synthesis of this compound and its analogues can be enhanced through the use of various catalytic systems and reagents. In the esterification of 2-Amino-5-bromobenzoic acid, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used as an alternative to acid catalysts.

For cross-coupling reactions involving the bromo-substituent, palladium-based catalysts are commonly employed. For instance, Suzuki-Miyaura coupling reactions can be used to form new carbon-carbon bonds at the 2-position. Similarly, Buchwald-Hartwig amination can be used to introduce new nitrogen-based functional groups. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. acs.org

Optimization of Reaction Conditions and Scalability Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the process is scalable. For the bromination of ethyl 5-aminobenzoate, controlling the temperature (typically between 0°C and room temperature) is important to ensure regioselectivity and prevent over-bromination.

In industrial settings, continuous flow reactors can be utilized to improve control over reaction parameters, leading to higher yields and purity. For instance, the controlled addition of bromine vapor in a nitrogen stream can be employed for precise bromination. Post-reaction workup, including quenching with water and sodium hydroxide (B78521), is essential for neutralizing reagents and isolating the product. Drying conditions, such as maintaining a temperature of 50–70°C for 8–12 hours, are also critical for obtaining a high-purity solid product.

Advancements in Green Chemistry Approaches for Compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly or "green" synthetic methods. For the synthesis of related compounds, such as quinolines, various green approaches have been explored, including the use of water as a solvent, reusable catalysts, and microwave-assisted synthesis. tandfonline.com For Suzuki coupling reactions, which can be applied to derivatives of this compound, the use of aqueous conditions has been investigated to create more sustainable processes. researchgate.net

The development of solvent-free reaction conditions and the use of biocatalysts are other areas of active research in green chemistry that could be applied to the synthesis of this compound and its analogues. tandfonline.com For example, some reactions have been successfully carried out using recyclable transition metal catalysts, which minimizes waste and reduces the environmental impact of the synthesis. researchgate.net

Chemical Reactivity and Derivatization Strategies of Ethyl 5 Amino 2 Bromobenzoate

Transformations Involving the Aromatic Amino Group

The amino group in ethyl 5-amino-2-bromobenzoate is a key site for derivatization. Its nucleophilic character allows for reactions such as acylation, sulfonylation, alkylation, and arylation. Furthermore, it can be converted into a diazonium salt, a highly versatile intermediate for introducing a variety of other functional groups.

Acylation and Sulfonylation Reactions

The amino group of this compound readily undergoes acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for protecting the amino group or for introducing specific functionalities that can influence the molecule's biological activity or chemical properties. For instance, the reaction with 4-methylphenylsulfonyl chloride leads to the formation of methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate. sigmaaldrich.com

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Structure | Product Name |

| Acetic Anhydride (B1165640) | Ethyl 5-acetamido-2-bromobenzoate | |

| Benzenesulfonyl Chloride | Ethyl 2-bromo-5-(phenylsulfonamido)benzoate | |

| 4-Methylphenylsulfonyl Chloride | Ethyl 2-bromo-5-(tosylamino)benzoate |

N-Arylation and N-Alkylation Processes

N-arylation of the amino group, often achieved through copper or palladium-catalyzed cross-coupling reactions (e.g., Chan-Lam or Buchwald-Hartwig amination), introduces an aryl substituent onto the nitrogen atom. mdpi.com This process is crucial for synthesizing diarylamines, which are common motifs in pharmacologically active compounds. N-alkylation can also be performed, though direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. More controlled methods may involve reductive amination or the use of specific alkylating agents under carefully controlled conditions. nih.govdntb.gov.ua These reactions expand the structural diversity achievable from the starting material. mdpi.com

Table 2: Representative N-Arylation and N-Alkylation Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product |

| N-Arylation | Phenylboronic Acid | Cu(OAc)₂, Base | Ethyl 2-bromo-5-(phenylamino)benzoate |

| N-Arylation | 3-Pyridinylboronic Acid | Cu(OAc)₂, TMEDA | Ethyl 2-bromo-5-(pyridin-3-ylamino)benzoate |

| N-Alkylation | Benzyl Bromide | Base (e.g., K₂CO₃) | Ethyl 5-(benzylamino)-2-bromobenzoate |

Diazotization and Subsequent Sandmeyer-Type Transformations

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.com This diazonium intermediate is highly valuable as it can be displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This allows the introduction of halogens (Cl, I), cyano, hydroxyl, and other groups, providing synthetic routes to substitution patterns that are not accessible through direct aromatic substitution. organic-chemistry.orgnih.gov The reaction is a powerful tool for functional group interconversion on the aromatic ring. masterorganicchemistry.comnih.gov

Table 3: Sandmeyer-Type Reactions of Diazotized this compound

| Reagent | Product |

| CuCl / HCl | Ethyl 2-bromo-5-chlorobenzoate |

| CuBr / HBr | Ethyl 2,5-dibromobenzoate |

| CuCN / KCN | Ethyl 2-bromo-5-cyanobenzoate |

| H₂O / H₂SO₄, Δ | Ethyl 2-bromo-5-hydroxybenzoate |

Cyclocondensation Reactions for Heterocycle Formation

The amino group of this compound can participate in cyclocondensation reactions with various bifunctional reagents to construct heterocyclic rings. These reactions are fundamental in medicinal chemistry for the synthesis of diverse scaffolds. For example, reaction with β-ketoesters can lead to the formation of quinoline (B57606) derivatives, while condensation with other reagents can yield benzimidazoles, benzothiazoles, or other fused heterocyclic systems. frontiersin.org The specific heterocycle formed depends on the nature of the condensing partner. sciepub.comsciepub.com

Table 4: Examples of Heterocycle Formation via Cyclocondensation

| Reagent | Heterocyclic Product |

| Ethyl Acetoacetate | Quinolone derivative |

| Phosgene or equivalent | Isatoic anhydride derivative |

| Carbon Disulfide | Benzothiazole derivative |

Cross-Coupling and Functionalization at the Bromo Substituent

The bromo substituent on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for C-C and C-N bond formation. researchgate.net The bromo substituent of this compound makes it an ideal substrate for several such transformations.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 2-position. researchgate.net

Heck-Mizoroki Coupling: This reaction couples the aryl bromide with alkenes to form substituted styrenes, which are versatile intermediates for further synthesis.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with an amine, providing access to substituted anilines. mit.edu

Sonogashira Coupling: The coupling with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst, yields aryl alkynes.

These reactions are highly valued for their functional group tolerance and reliability, making them cornerstone strategies in modern organic synthesis. rsc.orgnih.govnih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 5-amino-2-phenylbenzoate |

| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Ethyl 5-amino-2-styrylbenzoate |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, BINAP, NaOtBu | Ethyl 5-amino-2-(phenylamino)benzoate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Ethyl 5-amino-2-(phenylethynyl)benzoate |

Nickel-Catalyzed Cross-Electrophile Coupling (XEC) Strategies

Nickel-catalyzed cross-electrophile coupling (XEC) has emerged as a powerful alternative to traditional cross-coupling methods that rely on pre-formed organometallic reagents. orgsyn.org In XEC, two different electrophiles are coupled in the presence of a nickel catalyst and a reducing agent. nih.gov This approach is particularly useful for the formation of C(sp²)-C(sp³) bonds by coupling aryl halides with alkyl halides. nih.gov

For this compound, XEC offers a direct method to introduce alkyl groups at the 2-position without the need to first prepare an organometallic nucleophile. The mechanism is believed to involve the formation of an alkyl radical from the alkyl halide, which then combines with a nickel-aryl intermediate. orgsyn.org

Table 6: Components of a Nickel-Catalyzed Cross-Electrophile Coupling Reaction

| Component | Function | Example |

| Nickel Catalyst | Facilitates the coupling of the two electrophiles. | NiI₂·H₂O |

| Ligand | Modulates the reactivity and stability of the nickel catalyst. | 4,4'-Dimethoxy-2,2'-bipyridine |

| Reducing Agent | Provides the electrons for the reductive coupling process. | Zinc powder, Manganese |

| Solvent | Polar aprotic solvents are often used. | DMPU, THF |

This table summarizes the key components involved in a typical nickel-catalyzed cross-electrophile coupling reaction. orgsyn.org

Radical Reactions and Halogen Atom Transfer

Radical reactions offer unique pathways for the functionalization of organic molecules. Halogen atom transfer (XAT) is a key step in many radical processes, allowing for the generation of carbon-centered radicals from organic halides. These radicals can then participate in a variety of bond-forming reactions.

Modifications of the Ester Moiety

The ethyl ester group in this compound is a key functional handle for various chemical modifications. These transformations allow for the introduction of different functional groups, thereby altering the molecule's physical and chemical properties. The primary modifications of the ester moiety include hydrolysis to the corresponding carboxylic acid, transesterification to other esters, and conversion to amides through amidation and peptide coupling reactions.

Hydrolysis to Carboxylic Acids

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 5-amino-2-bromobenzoic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions.

Under basic conditions, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is often carried out at elevated temperatures to ensure complete conversion. For instance, the hydrolysis of a structurally similar compound, 5-bromo-2-chlorobenzoic acid ethyl ester, is achieved by treatment with a 30% sodium hydroxide solution at 40-55 °C, followed by the addition of concentrated hydrochloric acid to precipitate the carboxylic acid product google.com. A similar protocol can be effectively applied to this compound.

Acid-catalyzed hydrolysis is an alternative method, typically employing a strong mineral acid like hydrochloric acid or sulfuric acid in an aqueous medium. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by water.

The resulting 5-amino-2-bromobenzoic acid is a valuable intermediate in its own right, with applications in the synthesis of various heterocyclic compounds and as a precursor for further derivatization chemicalbook.combldpharm.comcarlroth.com.

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alcohol group. This reaction is typically catalyzed by either an acid or a base and is an equilibrium process masterorganicchemistry.comorganic-chemistry.org. To drive the reaction to completion, the alcohol reactant is often used in large excess, or the leaving alcohol (ethanol in this case) is removed from the reaction mixture masterorganicchemistry.com.

Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the incoming alcohol molecule masterorganicchemistry.com. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid.

Base-catalyzed transesterification, on the other hand, proceeds through the nucleophilic attack of an alkoxide ion on the ester carbonyl masterorganicchemistry.com. The alkoxide is generated by reacting the alcohol with a strong base. It is crucial that the base used is the alkoxide corresponding to the alcohol being introduced to avoid a mixture of products.

Amidation and Peptide Coupling Reactions

The conversion of the ester group of this compound into an amide is a significant transformation for introducing nitrogen-containing functionalities. This can be achieved through direct amidation with an amine or by a two-step process involving hydrolysis to the carboxylic acid followed by a coupling reaction.

Direct amidation of esters with amines is an attractive, atom-economical method nih.gov. Modern synthetic protocols have enabled this transformation under various conditions. For instance, the use of a superbase system like potassium tert-butoxide in DMSO has been shown to promote the rapid and high-yielding amidation of various esters with a broad range of amines, including weakly nucleophilic anilines nih.gov. Lewis acid catalysts, such as those based on titanium or zirconium, can also facilitate the direct amidation of carboxylic acids, a principle that can be extended to the more challenging direct amidation of esters researchgate.netresearchgate.net.

Alternatively, the ester can first be hydrolyzed to 5-amino-2-bromobenzoic acid, which is then coupled with an amine using standard peptide coupling reagents nih.govlookchemmall.com. This two-step approach is highly versatile and widely employed in peptide synthesis and the preparation of complex amides. A variety of coupling reagents can be utilized, which activate the carboxylic acid to facilitate the nucleophilic attack by the amine.

Multi-Component Reactions and Cascade Transformations

The structural features of this compound make it a potential candidate for multi-component reactions (MCRs) and cascade transformations. MCRs are convergent chemical reactions where three or more starting materials react to form a product in a one-pot fashion, incorporating substantial portions of all the components. The presence of a primary aromatic amine group allows this compound to participate in various named MCRs.

For example, the amino group can react with an aldehyde and a cyanide source in a Strecker reaction to form α-aminonitriles, or with a β-ketoester and an aldehyde in a Hantzsch-type dihydropyridine (B1217469) synthesis. While specific examples starting with this compound are not extensively documented, the reactivity of the aniline moiety is well-established in such transformations.

Cascade reactions, which involve two or more sequential bond-forming transformations within a single synthetic operation, are also a plausible pathway for the derivatization of this molecule. The ortho-bromo and amino substituents could be exploited in transition-metal-catalyzed cascade processes. For instance, a palladium-catalyzed reaction could initiate at the C-Br bond, followed by an intramolecular cyclization involving the amino group or a substituent introduced at the amino position. Such strategies could lead to the rapid construction of complex heterocyclic scaffolds scribd.com. The development of novel cascade reactions involving this substrate remains an area of interest for synthetic chemists.

Applications As Key Synthetic Intermediates in Complex Molecule Construction

Utilization in the Synthesis of Diverse Organic Structures

The reactivity of ethyl 5-amino-2-bromobenzoate and its close analog, methyl 2-amino-5-bromobenzoate, has been leveraged to create a variety of organic compounds. The amino group can be readily acylated or can participate in condensation reactions to form new ring systems. For instance, the methyl ester has been used as a starting material for the synthesis of several distinct structures, highlighting its versatility. sigmaaldrich.com

Key examples of structures synthesized from methyl 2-amino-5-bromobenzoate include:

Methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate: Formed by reacting the amino group to construct a pyrrole (B145914) ring. sigmaaldrich.com

Methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate: Created through the sulfonylation of the amino group. sigmaaldrich.com

(2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid: An example of N-alkylation and further functionalization. sigmaaldrich.com

Furthermore, the bromine atom on the aromatic ring is a key feature for diversification. It serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or heteroaryl groups, significantly expanding the molecular diversity achievable from this single intermediate. mdpi.comnih.gov This capability is crucial for building libraries of compounds in medicinal chemistry and materials science.

Integration into Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound is an excellent starting material for the synthesis of these important scaffolds, particularly those containing fused ring systems.

The quinazolinone core is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities. The parent acid of the title compound, 2-amino-5-bromobenzoic acid, is a common starting material for this framework. It can be converted into 6-bromoquinazolin-4(3H)-one through a straightforward reaction with formamide (B127407) at elevated temperatures. nih.gov Alternatively, reacting 2-amino-5-bromobenzoic acid with triethyl orthoformate and a primary amine provides a direct route to 3-substituted-6-bromoquinazolin-4(3H)-ones. nih.gov

A more complex application involves the synthesis of fused polycyclic systems. Methyl 2-amino-5-bromobenzoate is a key precursor for synthesizing 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, a tetracyclic scaffold that combines both quinazolinone and pyrrolidine (B122466) rings. sigmaaldrich.com This intermediate is particularly valuable as the bromine atom can be further functionalized, for example, via Suzuki-Miyaura coupling, to produce novel derivatives with potential therapeutic applications, such as cholinesterase inhibitors for Alzheimer's disease. mdpi.comnih.gov

Table 1: Synthesis of Quinazolinone-Based Scaffolds

| Starting Material | Reagents | Product | Application/Significance | Reference |

|---|---|---|---|---|

| 2-Amino-5-bromobenzoic acid | Formamide | 6-Bromoquinazolin-4(3H)-one | Core quinazolinone structure | nih.gov |

| 2-Amino-5-bromobenzoic acid | Triethyl orthoformate, Phenylmethanamine | 3-Benzyl-6-bromoquinazolin-4(3H)-one | Substituted quinazolinone scaffold | nih.gov |

| Methyl 2-amino-5-bromobenzoate | (Not specified) | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Fused heterocyclic system for further derivatization | sigmaaldrich.com |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | 4-Chlorophenylboronic acid, Pd catalyst | 7-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Potential cholinesterase inhibitor | mdpi.com |

The benzimidazole (B57391) scaffold is another critical heterocycle in drug discovery. The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. organic-chemistry.orgnih.gov this compound, possessing the core o-phenylenediamine structure (after potential modification of the ester group), is a suitable precursor for preparing substituted benzimidazoles.

The general and well-established Phillips condensation method, which involves reacting the o-phenylenediamine precursor with an aldehyde in a refluxing acidic medium, can be applied. umich.edu This would lead to the formation of a 2-substituted-5-bromo-benzimidazole-7-carboxylic acid (or its ethyl ester), incorporating the bromine atom for subsequent functionalization. This strategy is fundamental in creating libraries of benzimidazole derivatives for screening against various biological targets.

Beyond quinazolinones and benzimidazoles, this compound is instrumental in constructing other nitrogen-containing heterocycles. A notable example is the synthesis of pyrroles. Methyl 2-amino-5-bromobenzoate can be converted to methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate, directly attaching the pyrrole ring to the benzene (B151609) core in a single synthetic step. sigmaaldrich.com

Furthermore, the synthesis of 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one demonstrates the formation of a fused pyrrolidine ring (a saturated five-membered nitrogen heterocycle). sigmaaldrich.commdpi.comnih.gov This reaction pathway creates a rigid, tricyclic amine scaffold that is of significant interest in medicinal chemistry due to its defined three-dimensional structure.

Role in the Development of Advanced Organic Scaffolds in Research

An organic scaffold is a core molecular structure upon which a series of derivatives can be built. This compound serves as the foundational piece for several advanced scaffolds with significant applications in biomedical research.

Derivatives of its methyl ester have been identified as inhibitors of PqsD, an enzyme in the quorum sensing system of the bacterium Pseudomonas aeruginosa. chemsrc.commedchemexpress.com Quorum sensing is critical for bacterial virulence and biofilm formation, making its inhibitors promising candidates for novel antibacterial therapies. chemsrc.commedchemexpress.com

In the field of metabolic diseases, the parent compound, 2-amino-5-bromobenzoic acid, is a crucial intermediate in the synthesis of SGLT2 inhibitors like Dapagliflozin, which are used to manage type 2 diabetes. nbinno.com It is also a documented precursor for the preparation of inhibitors of the hepatitis C virus NS5b RNA polymerase, a key enzyme for viral replication. arborpharmchem.com The quinazolinone scaffolds derived from this starting material are also under active investigation as potential anticancer agents and as cholinesterase inhibitors for treating Alzheimer's disease. mdpi.comnih.govnih.gov

Table 2: Applications in Advanced Scaffold Development

| Scaffold/Target Class | Specific Application/Target | Starting Material | Reference |

|---|---|---|---|

| Quorum Sensing Inhibitors | PqsD inhibition in P. aeruginosa | Methyl 2-amino-5-bromobenzoate | chemsrc.commedchemexpress.com |

| Antidiabetic Agents | SGLT2 inhibitors (e.g., Dapagliflozin) | 2-Amino-5-bromobenzoic acid | nbinno.com |

| Antiviral Agents | Hepatitis C Virus NS5b polymerase inhibitors | 2-Amino-5-bromobenzoic acid | arborpharmchem.com |

| Anticancer Agents | Antiproliferative quinazolinones | 2-Amino-5-bromobenzoic acid | nih.gov |

| Neurodegenerative Disease Agents | Cholinesterase inhibitors | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | mdpi.comnih.gov |

Compound Names

Mechanistic Investigations of Chemical Transformations Involving Ethyl 5 Amino 2 Bromobenzoate

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

Ethyl 5-amino-2-bromobenzoate, as an aryl bromide, is a common electrophilic partner in transition metal-mediated cross-coupling reactions. The most prevalent mechanisms for these transformations involve a palladium catalyst, typically cycling between the Pd(0) and Pd(II) oxidation states. researchgate.net

A general catalytic cycle, applicable to reactions such as the Suzuki-Miyaura coupling, is believed to proceed through three fundamental steps: researchgate.netmdpi.com

Transmetallation: The subsequent step is transmetallation, where an organometallic nucleophile (e.g., an organoboron compound in Suzuki coupling) exchanges its organic group with the bromide on the Pd(II) center. mdpi.comnih.gov This step typically requires activation by a base to form a more nucleophilic "ate" complex. nih.gov This forms a di-organopalladium(II) intermediate.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form a new carbon-carbon bond, yielding the final product. researchgate.netresearchgate.net This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. chemrxiv.org

While this Pd(0)/Pd(II) cycle is widely accepted, alternative pathways may exist. For instance, some transformations can proceed via a Pd(II)-catalyzed oxidative coupling mechanism, which begins with the formation of an arylpalladium intermediate through transmetallation. chemrxiv.org Furthermore, odd-electron pathways involving Pd(I) and Pd(III) intermediates have been studied for the oxidative addition of aryl bromides, suggesting a more complex mechanistic landscape than the classical cycle. researchgate.netchemrxiv.org

Pathways of Radical Reactions and Intermediate Characterization

While organometallic pathways dominate the reactivity of this compound, the potential for radical reactions exists, particularly under specific photoredox or high-temperature conditions. However, detailed mechanistic studies elucidating specific free-radical pathways for this compound are not extensively documented in the surveyed literature. General mechanisms for aryl radical formation from aryl halides involve single-electron transfer (SET) from a photocatalyst or a transition metal to the aryl halide, leading to the cleavage of the carbon-halogen bond and formation of an aryl radical and a halide anion. Characterization of these transient radical intermediates is typically performed using spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy. chemrxiv.org

Influence of Ligands and Additives on Reaction Selectivity and Efficiency

The choice of ligands and additives is critical in controlling the selectivity and efficiency of transition metal-catalyzed reactions involving this compound. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), bind to the metal center and modulate its steric and electronic properties.

Ligands: The proper selection of a catalyst-ligand combination is essential for a successful reaction. chemrxiv.org Bulky, electron-rich phosphine (B1218219) ligands, such as diadamantyl-n-butylphosphane (BuPAd₂), have been shown to be extremely reactive for coupling reactions. nih.gov Other common ligands like triphenylphosphine (B44618) (PPh₃) or bidentate ligands like BINAP are used to stabilize metal intermediates.

Additives: Additives, particularly bases in cross-coupling reactions, play a crucial role. A base is required for the transmetallation step in Suzuki couplings to facilitate the transfer of the organic group from the boron atom to the palladium complex. nih.gov The amount and strength of the base can influence reaction selectivity, with fewer base equivalents favoring the reactivity of boronic acids with lower pKa values. researchgate.net However, the use of excess additives can be detrimental; for example, strongly basic activators like sodium tert-butoxide (NaOt-Bu) can induce competing side reactions such as the transesterification of the ethyl ester group present in the substrate. chemrxiv.org

| Component | Type/Example | Role in Reaction Mechanism | Ref. |

|---|---|---|---|

| Ligand | Diadamantyl-n-butylphosphane (BuPAd₂) | Increases reactivity and efficiency of the catalyst system. | nih.gov |

| Ligand | Triphenylphosphine (PPh₃), BINAP | Stabilizes metal intermediates in the catalytic cycle. | |

| Additive | Base (e.g., K₂CO₃, Ba(OH)₂) | Activates the organoboron reagent for transmetallation. | nih.govnih.gov |

| Additive | Activator (e.g., NaHMDS, NaOt-Bu) | Facilitates the formation of active catalyst species. | chemrxiv.org |

Kinetic and Thermodynamic Analyses of Reactivity

Kinetic and thermodynamic studies provide quantitative insight into the reactivity of this compound. The electronic nature of substituents on the aryl bromide significantly influences the reaction kinetics.

The amino group (-NH₂) at the 5-position is an electron-donating group (EDG). In palladium-catalyzed cross-coupling reactions, aryl bromides with EDGs generally exhibit lower reactivity compared to those with electron-withdrawing groups (EWGs). researchgate.net This is because the electron-donating nature of the amino group increases the electron density of the carbon-bromine bond, making the oxidative addition step slower and more energetically demanding. researchgate.net

A comparative kinetic study of the Suzuki reaction highlighted these electronic effects. While an aryl bromide with a strong EWG like a nitro group showed a high turnover frequency (TOF), the reaction with 4-bromoaniline (B143363) (containing an EDG) was significantly slower. researchgate.net

| Aryl Bromide Substituent | Substituent Type | Turnover Frequency (TOF) in Suzuki Coupling (h⁻¹) | Relative Reactivity |

|---|---|---|---|

| 4-Nitro (-NO₂) | Electron-Withdrawing | 3343 | High |

| 4-Methoxy (-OCH₃) | Electron-Donating | 2744 | Moderate |

| 4-Amino (-NH₂) | Electron-Donating | 1496 | Low |

Data adapted from a kinetic study on substituted bromobenzenes, illustrating the expected lower reactivity of amino-substituted substrates like this compound. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis (e.g., DFT methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the most stable three-dimensional structure of a molecule. These calculations optimize the molecular geometry by finding the lowest energy arrangement of its atoms. For a molecule like Ethyl 5-Amino-2-bromobenzoate, with its flexible ethyl ester group, conformational analysis is crucial. This involves identifying different spatial arrangements (conformers) and calculating their relative energies to pinpoint the most stable conformation.

For instance, in a study on the related compound, ethyl 5-amino-2-bromoisonicotinate, DFT calculations at the B3LYP/6-311+G(d,p) level were used to optimize the molecular structure. The calculations revealed that the isonicotinate ring system is essentially planar, and the ethyl group also adopts a planar orientation with respect to the ring, with a C6—O1—C7—C8 torsion angle of 175.2°. google.com Such calculations for this compound would similarly elucidate bond lengths, bond angles, and dihedral angles, providing a precise geometric portrait of the molecule.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) analysis is a key component of this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests a molecule is more likely to be reactive.

In the analysis of ethyl 5-amino-2-bromoisonicotinate, the calculated energies for the HOMO and LUMO were -6.2700 eV and -2.1769 eV, respectively. google.com This resulted in a HOMO-LUMO energy gap of 4.0931 eV, providing a quantitative measure of its kinetic stability. google.com A similar FMO analysis for this compound would map the electron density distribution of these orbitals, identifying the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data from a Related Compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2700 |

| LUMO Energy | -2.1769 |

| Energy Gap (ΔE) | 4.0931 |

Data from a study on ethyl 5-amino-2-bromoisonicotinate, used here for illustrative purposes. google.com

Characterization of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. An MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For ethyl 5-amino-2-bromoisonicotinate, an MEP analysis was generated to identify the active sites within the molecule. google.com Such a map for this compound would likely show negative potential around the oxygen atoms of the ester group and the nitrogen of the amino group, highlighting them as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital (like a bonding orbital or a lone pair) to an empty acceptor orbital (like an antibonding orbital). These interactions stabilize the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. By determining the transition energies and their corresponding oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax), which can then be compared with experimental spectroscopic data.

In a study on Methyl 2-amino-5-bromobenzoate, the TD-DFT approach was used to study its electronic properties, including absorption wavelength and excitation energy. Applying TD-DFT to this compound would allow for the prediction of its UV-Vis spectrum, helping to interpret experimental spectra and understand the nature of its electronic transitions.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can map the energy changes that occur as reactants are converted into products. This involves locating the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.

While specific reaction pathway modeling for this compound is not documented in the searched literature, this compound is used in the synthesis of more complex molecules. For example, the synthesis of a benzo[e] google.comdiazepinone derivative involved a cyclization step of a related amine. Computational modeling of such a reaction would involve calculating the geometries and energies of the reactants, products, intermediates, and the crucial transition state. This would provide a detailed, step-by-step understanding of the reaction mechanism at a molecular level, guiding the optimization of reaction conditions.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, e.g., COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of ethyl 5-amino-2-bromobenzoate in solution. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the ethyl ester group. The aromatic region will display a characteristic splitting pattern corresponding to the three protons on the benzene (B151609) ring. The ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their coupling providing clear evidence of their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum of this compound will exhibit signals for the six aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the bromo and amino substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural insights by revealing correlations between nuclei. sdsu.eduepfl.chyoutube.comlibretexts.org

COSY: This experiment identifies proton-proton couplings, which is particularly useful for confirming the connectivity within the ethyl group and assigning the coupling relationships between the aromatic protons. sdsu.eduepfl.ch

HSQC/HMQC: These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. sdsu.eduepfl.chlibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹H | Aromatic | 6.5 - 7.5 | d, dd | ~2-9 |

| -OCH₂CH₃ | 4.1 - 4.4 | q | ~7 | |

| -OCH₂CH₃ | 1.2 - 1.5 | t | ~7 | |

| ¹³C | Aromatic | 110 - 150 | - | - |

| C=O | 165 - 170 | - | - | |

| -OCH₂CH₃ | 60 - 65 | - | - | |

| -OCH₂CH₃ | 14 - 16 | - | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, the exact elemental composition can be confirmed, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes). docbrown.info

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₂CH₃) and the cleavage of the ester group. libretexts.orgyoutube.com Analysis of the fragment ions can help to confirm the connectivity of the different parts of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

In the IR spectrum of this compound, characteristic absorption bands are expected for:

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.

C-H stretching: Bands in the 2850-3100 cm⁻¹ region due to the aromatic and aliphatic C-H bonds.

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-N and C-O stretching: Bands in the fingerprint region (below 1300 cm⁻¹) corresponding to the stretching vibrations of the C-N and C-O bonds.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the aromatic ring system.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. A crystallographic study of the closely related methyl 2-amino-5-bromobenzoate has shown that the molecule is nearly planar, with an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester. researchgate.net Similar structural features would be expected for this compound. The crystal packing is influenced by intermolecular hydrogen bonds involving the amino group, which contribute to the stability of the crystal lattice.

Chromatographic Methods for Separation and Purity Analysis (e.g., HPLC-DAD, TLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This is a powerful analytical technique for determining the purity of the compound. A suitable reversed-phase HPLC method can separate this compound from its starting materials, by-products, and degradation products. sielc.com The diode-array detector provides UV-Vis spectra of the eluting peaks, which aids in peak identification and purity assessment.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring reaction progress and assessing the purity of fractions during column chromatography. chemistryhall.comniscpr.res.in For aromatic amines like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or cyclohexane) and a more polar solvent (e.g., ethyl acetate) is typically used with a silica (B1680970) gel stationary phase. biotage.combiotage.com

Column Chromatography: This is the primary technique for the preparative purification of this compound. biotage.combiotage.com Silica gel is a common stationary phase, and the choice of eluent is guided by TLC analysis to achieve optimal separation of the desired product from impurities.

Table 2: Typical Chromatographic Conditions for the Analysis and Purification of this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| HPLC-DAD | C18 Reversed-Phase | Acetonitrile/Water with acid modifier (e.g., formic or phosphoric acid) | Diode-Array UV-Vis Detector |

| TLC | Silica Gel 60 F₂₅₄ | Hexane/Ethyl Acetate mixtures | UV light (254 nm) |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient | TLC analysis of fractions |

Electrochemical Techniques for Redox Behavior Analysis (e.g., Cyclic Voltammetry)

Electrochemical techniques such as cyclic voltammetry can be used to investigate the redox properties of this compound. The aromatic amino group is susceptible to oxidation, and the potential at which this occurs can provide insights into the electronic nature of the molecule. mdpi.com The presence of the electron-withdrawing bromo and ester groups is expected to make the oxidation of the amino group more difficult compared to aniline (B41778). The electrochemical behavior can be influenced by factors such as pH and the nature of the solvent and supporting electrolyte. Studies on the electrochemical bromination of arenes also provide a basis for understanding the reactivity of the aromatic ring. nih.gov

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The bromine atom on the Ethyl 5-Amino-2-bromobenzoate ring is strategically positioned for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic chemistry for creating carbon-carbon and carbon-heteroatom bonds. Future research is geared towards discovering and optimizing novel catalytic systems that offer superior performance over existing methods.

A significant area of focus is the advancement of palladium-based catalysts. While traditional palladium catalysts are effective, research is moving towards developing more robust and efficient systems. This includes the design of specialized ligands, such as bulky alkylphosphines and N-heterocyclic carbenes (NHCs), which can enhance the activity of the palladium center. nih.govacs.org These advanced ligands can promote the formation of highly active monoligated palladium(0) species, which are key to accelerating the catalytic cycle, including the oxidative addition and reductive elimination steps. acs.org The goal is to create catalysts that are effective at very low loadings (ppm levels), which is both cost-effective and reduces palladium contamination in the final products. researchgate.net

Furthermore, there is growing interest in catalysts based on more abundant and less expensive first-row transition metals like nickel, iron, and copper as alternatives to palladium. nih.gov Nickel catalysts, in particular, have shown promise for cross-coupling reactions involving substrates that are challenging for palladium systems. nih.gov The development of these alternative catalysts is crucial for making the synthesis of complex molecules derived from this compound more sustainable and economical.

Future work will likely involve high-throughput screening of new ligand-metal combinations and detailed mechanistic studies to understand catalyst decomposition pathways and improve stability and reusability. nih.govmdpi.com The table below summarizes emerging trends in catalyst development for cross-coupling reactions relevant to this compound.

| Catalyst Trend | Key Features | Potential Advantages |

| Advanced Pd Ligands | Bulky, electron-rich phosphines (e.g., BrettPhos) and N-Heterocyclic Carbenes (NHCs). nih.govacs.org | Higher catalytic activity, lower catalyst loadings, improved stability, broader substrate scope. |

| First-Row Transition Metals | Catalysts based on Ni, Fe, Cu. nih.gov | Lower cost, greater abundance, potentially novel reactivity compared to palladium. |

| Nanoparticle Catalysts | Palladium nanoparticles (PdNPs) on various supports (e.g., graphene oxide, biopolymers). researchgate.netmdpi.com | High surface area-to-volume ratio, superior activity, potential for easy recovery and recyclability. mdpi.com |

| Precatalyst Development | Design of stable catalyst precursors that readily generate the active L1Pd(0) species. acs.orgnih.gov | Improved handling, air/moisture stability, and precise control over the active catalyst generation. |

Exploration of Sustainable and Environmentally Benign Synthesis Approaches

The chemical industry is increasingly focused on "green" or sustainable chemistry, which aims to minimize environmental impact. sciencedaily.com Research into the synthesis of this compound and its derivatives is actively exploring more environmentally benign methodologies.

One major trend is the move towards biocatalysis, using whole cells or isolated enzymes to perform chemical transformations. researchgate.net This approach offers high selectivity under mild reaction conditions (ambient temperature and pressure in aqueous media), reducing energy consumption and waste. For instance, enzymatic cascades have been developed for the one-pot synthesis of aromatic amines from renewable feedstocks, a principle that could be adapted to the synthesis of precursors for this compound. researchgate.net

Another key area is the replacement of hazardous reagents and solvents with greener alternatives. The synthesis of amides from esters, a common transformation for derivatives of this compound, is being explored using water as a green solvent, eliminating the need for metal catalysts and bases. rsc.org Similarly, research is focused on developing synthetic routes for aromatic amines that start from renewable resources, such as lignin-derived monomers, to reduce reliance on petrochemical feedstocks. acs.org

The use of alternative energy sources, such as visible light (photocatalysis) and microwave irradiation, is also a promising trend. nih.govsciencedaily.com Visible-light photocatalysis, using ruthenium or iridium complexes, can promote new types of reactions in amines under mild conditions. sciencedaily.com Microwave-assisted synthesis can dramatically reduce reaction times and improve yields in cross-coupling reactions. nih.gov Evaluating the "greenness" of these new methods using tools like the CHEM21 green metrics toolkit is becoming standard practice to ensure that new synthetic routes are genuinely more sustainable. rsc.org

Expanding the Scope of Functionalization and Derivatization Reactions

This compound possesses three distinct functional groups—the amino group, the bromine atom, and the ethyl ester—making it a highly versatile scaffold for creating diverse molecular architectures. Future research will focus on expanding the range of chemical transformations that can be performed at each of these sites.

The bromine atom serves as a key handle for cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, allowing for the introduction of a wide array of aryl, alkyl, and alkyne substituents. Advances in catalysis, as discussed in section 8.1, will continue to broaden the scope of these reactions.

The amino group can be readily functionalized through acylation, sulfonylation, and reductive amination to introduce new functionalities. Furthermore, it can be a precursor for the synthesis of various nitrogen-containing heterocycles. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in other coupling reactions.

A significant emerging trend is the development of methods for the late-stage functionalization of complex molecules. The principles applied in modifying biomaterials and nanoparticles, such as introducing reactive groups like –COOH, –OH, and –NH2 to conjugate other bioactive compounds, can be conceptually applied to derivatizing this compound. mdpi.com This could involve covalent bonding strategies to attach peptides, polymers, or other molecules to enhance specific properties. mdpi.com The table below outlines potential derivatization pathways for each functional group.

| Functional Group | Reaction Type | Potential Products/Applications |

| Bromo Group | Suzuki-Miyaura Coupling | Biaryl compounds |

| Buchwald-Hartwig Amination | Di- and tri-arylamines | |

| Sonogashira Coupling | Aryl alkynes | |

| Heck Coupling | Substituted alkenes | |

| Amino Group | Acylation/Amide Formation | Amide derivatives, precursors for heterocycles |

| Sulfonylation | Sulfonamides | |

| Diazotization | Azo compounds, replacement with other functional groups | |

| Ethyl Ester Group | Hydrolysis | Carboxylic acid intermediate |

| Amidation (post-hydrolysis) | Diverse amide libraries | |

| Reduction | Benzyl alcohol derivative |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in how complex molecules are synthesized, moving from traditional batch processes to more efficient, controlled, and safer continuous methods. nih.govmit.edu This technology is particularly well-suited for the multi-step synthesis of active pharmaceutical ingredients (APIs) and their intermediates, like derivatives of this compound. nih.govmdpi.com

Flow chemistry offers numerous advantages over batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and unstable intermediates. nih.govmdpi.com This enhanced control often leads to higher yields, improved purity, and better reproducibility. mdpi.com For multi-step syntheses, individual flow reactors can be connected in sequence ("telescoped"), eliminating the need for isolating and purifying intermediates at each stage, which significantly reduces waste and processing time. mdpi.comdrreddys.com

Automated synthesis platforms combine flow reactors with robotic systems and software for real-time monitoring, data acquisition, and process optimization. mit.edumerckmillipore.commedium.com These systems can autonomously explore a wide range of reaction conditions to identify the optimal parameters for a given transformation, drastically cutting down the time required for reaction development from weeks to potentially a single day. mit.edu Platforms like the Synple automated synthesizer use pre-filled reagent cartridges to perform various reactions, including Suzuki couplings and amide formations, which are directly relevant to the derivatization of this compound. merckmillipore.com

The future of synthesizing derivatives of this compound will likely involve these automated, reconfigurable platforms that allow chemists to design a synthetic route and have the system execute it, purify the product, and provide analytical data. mit.eduresearchgate.net This approach accelerates the discovery and production of new chemical entities for various applications.

Q & A

Q. What are the common synthetic routes for Ethyl 5-Amino-2-bromobenzoate, and how can intermediates be characterized?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway:

Bromination : Introduce bromine at the 2-position of a benzoic acid derivative using electrophilic substitution (e.g., NBS or Br₂ with a Lewis acid catalyst).

Amination : Introduce the amino group at the 5-position via nitration followed by reduction (e.g., HNO₃/H₂SO₄ for nitration, then H₂/Pd-C for reduction) .

Esterification : React the resulting 5-amino-2-bromobenzoic acid with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .

Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, FT-IR for functional groups (e.g., ester C=O at ~1700 cm⁻¹), and LC-MS for purity and molecular ion verification .

Q. How can researchers verify the purity of this compound, and what analytical thresholds are critical?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity ≥95% is acceptable for most synthetic applications.

- Melting Point : Compare observed values to literature data (e.g., NIST or peer-reviewed studies) to detect impurities .

- Elemental Analysis : Ensure C, H, N, and Br percentages align with theoretical values (deviation <0.4% is acceptable) .

Advanced Research Questions

Q. How can competing bromination pathways be controlled to ensure regioselectivity at the 2-position during synthesis?

- Methodological Answer :

- Directing Groups : Use electron-withdrawing groups (e.g., ester or nitro) at the 5-position to direct bromination to the ortho (2-) position .

- Reaction Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic attack at the desired position.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (2-bromo), while higher temperatures may lead to para-bromination .

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts or IR stretches) for this compound?

- Methodological Answer :

- Solvent Effects : Confirm solvent used in literature (e.g., DMSO-d₆ vs. CDCl₃) as it impacts chemical shifts.

- Isotopic Labeling : Compare deuterated analogs (e.g., deuterated benzene rings) to assign peaks accurately .

- Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and cross-validate experimental data .

Q. How does the amino group’s reactivity impact downstream applications, and what protection strategies are optimal?

- Methodological Answer :

- Protection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to shield the amine during cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Deprotection : Remove Boc with TFA (trifluoroacetic acid) or Fmoc with piperidine, ensuring minimal ester hydrolysis .

- Stability Tests : Monitor protected intermediates via TLC under reaction conditions to assess decomposition risks.

Data Analysis and Experimental Design

Q. What statistical methods are recommended for optimizing reaction yields in this compound synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio) and analyze via ANOVA .

- Response Surface Methodology (RSM) : Model interactions between parameters to identify yield maxima.

- Reproducibility : Perform triplicate runs with error bars to ensure robustness (RSD <5% is ideal) .

Q. How should researchers address discrepancies in melting point data across studies?

- Methodological Answer :

- Recrystallization : Purify the compound using solvents like ethanol/water and compare remeasured values to literature.

- DSC Analysis : Use differential scanning calorimetry to detect polymorphic forms or solvates that alter melting behavior .

- Collaborative Verification : Cross-check data with independent labs using standardized protocols (e.g., ASTM E928) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing heterocyclic pharmaceuticals?

- Methodological Answer :

- Core Structure : The bromine atom enables cross-coupling reactions (e.g., with arylboronic acids) to build biaryl motifs in kinase inhibitors .

- Amino Group Utility : Serves as a handle for amide bond formation with carboxylic acids or sulfonamides in drug candidates .

- Case Study : Analogous compounds (e.g., ethyl 2-amino-5-fluorobenzoate) are intermediates in antipsychotic drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.